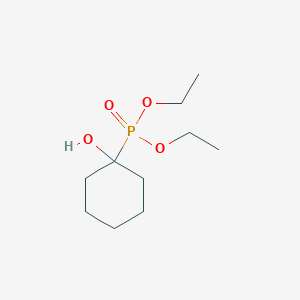
1-Diethoxyphosphorylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diethoxyphosphorylcyclohexan-1-ol is an organic compound with the molecular formula C10H21O4P It is a phosphorylated cyclohexanol derivative, characterized by the presence of a diethoxyphosphoryl group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diethoxyphosphorylcyclohexan-1-ol typically involves the phosphorylation of cyclohexanol. One common method involves the reaction of cyclohexanol with diethyl phosphite in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Diethoxyphosphorylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The phosphoryl group can be reduced to form the corresponding phosphine oxide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexylphosphine oxide.
Substitution: Cyclohexyl halides or cyclohexylamines.
Applications De Recherche Scientifique
1-Diethoxyphosphorylcyclohexan-1-ol has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Diethoxyphosphorylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in various biochemical reactions, including phosphorylation and dephosphorylation processes. These reactions are crucial in regulating cellular functions and signaling pathways. The compound’s effects are mediated through its ability to modify the activity of enzymes and proteins involved in these pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simple alcohol with a hydroxyl group attached to a cyclohexane ring.
Diethyl phosphite: A phosphorylating agent used in organic synthesis.
Cyclohexylphosphine oxide: A reduced form of 1-Diethoxyphosphorylcyclohexan-1-ol.
Uniqueness
This compound is unique due to the presence of both a cyclohexane ring and a diethoxyphosphoryl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
42763-00-8 |
|---|---|
Formule moléculaire |
C10H21O4P |
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
1-diethoxyphosphorylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21O4P/c1-3-13-15(12,14-4-2)10(11)8-6-5-7-9-10/h11H,3-9H2,1-2H3 |
Clé InChI |
ULLSIKJLHBSWMD-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1(CCCCC1)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)
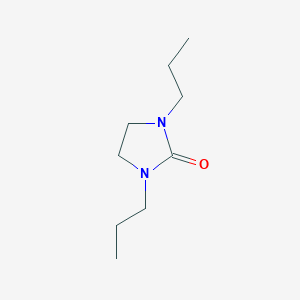
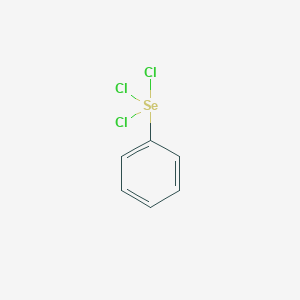

![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
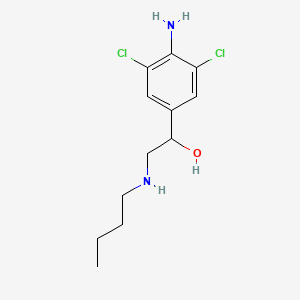
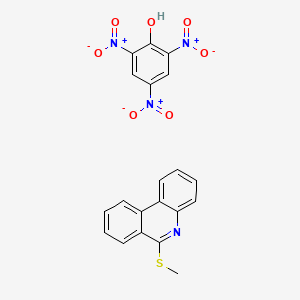
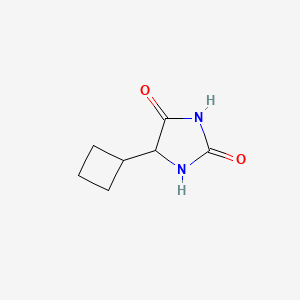
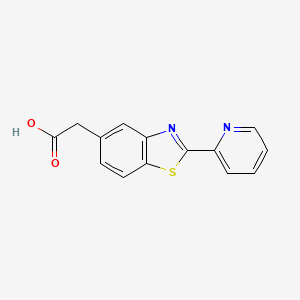
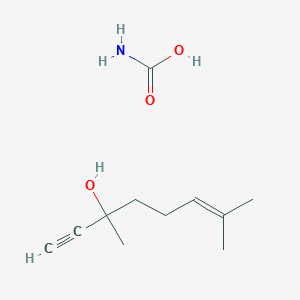
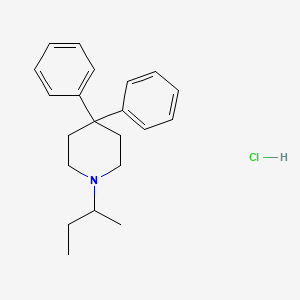

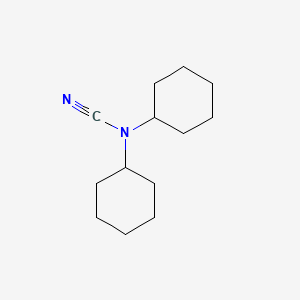
![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
